6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by its complex structure, which includes various functional groups such as tert-butyl, ethoxyphenyl, propionylamino, and carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene precursors and benzene derivatives.
Introduction of Functional Groups: The tert-butyl, ethoxyphenyl, propionylamino, and carboxamide groups are introduced through various substitution and addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of benzothiophenes have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar biological activities.
Medicine
Benzothiophene derivatives have shown promise in medicinal chemistry for the development of drugs targeting various diseases, including cancer, inflammation, and neurological disorders. This compound could be explored for its therapeutic potential.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
Pathway Involvement: The compound could affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, which lacks the additional functional groups.
Thiophene: A simpler heterocyclic compound with a sulfur atom in the ring.
Benzene: A basic aromatic hydrocarbon without the thiophene ring.
Uniqueness
The uniqueness of 6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its complex structure, which combines multiple functional groups and a fused benzothiophene ring
Properties
Molecular Formula |
C24H32N2O3S |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
6-tert-butyl-N-(2-ethoxyphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H32N2O3S/c1-6-20(27)26-23-21(16-13-12-15(24(3,4)5)14-19(16)30-23)22(28)25-17-10-8-9-11-18(17)29-7-2/h8-11,15H,6-7,12-14H2,1-5H3,(H,25,28)(H,26,27) |
InChI Key |
HAAXJACBYLVXRA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC=C3OCC |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC=C3OCC |
Origin of Product |
United States |
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